Cas no 869790-15-8 (2-(2-IODOPHENOXY)ANILINE)

2-(2-Iodophenoxy)aniline is a specialized aromatic compound featuring an aniline core substituted with a 2-iodophenoxy group. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and as an intermediate in pharmaceutical and agrochemical synthesis. The iodine substituent enhances its utility in palladium-catalyzed transformations, such as Suzuki or Ullmann couplings, while the aniline moiety offers further functionalization potential. Its well-defined molecular architecture ensures consistent performance in complex reaction pathways. The compound is typically handled under controlled conditions due to its sensitivity, requiring storage in inert environments to maintain stability. Suitable for research and industrial applications demanding precise aromatic building blocks.
2-(2-IODOPHENOXY)ANILINE structure
2-(2-IODOPHENOXY)ANILINE structure
Product Name:2-(2-IODOPHENOXY)ANILINE
CAS No:869790-15-8
MF:C12H10INO
MW:311.118375301361
CID:1859888
PubChem ID:43479596
Update Time:2025-10-30

2-(2-IODOPHENOXY)ANILINE Chemical and Physical Properties

Names and Identifiers

    • 2-(2-IODOPHENOXY)ANILINE
    • 2-(2-iodophenoxy)Benzenamine
    • DA-28615
    • 869790-15-8
    • SCHEMBL1861362
    • MWVDNSKZTNGJRZ-UHFFFAOYSA-N
    • 2-(2-Iodophenoxy)-phenylamine
    • 2-(2-Iodo-phenoxy)-phenylamine
    • A1-06861
    • Inchi: 1S/C12H10INO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2
    • InChI Key: MWVDNSKZTNGJRZ-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1OC1C=CC=CC=1N

Computed Properties

  • Exact Mass: 310.981
  • Monoisotopic Mass: 310.981
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2A^2
  • XLogP3: 3.4

2-(2-IODOPHENOXY)ANILINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659469-5g
2-(2-Iodophenoxy)aniline
869790-15-8 98%
5g
¥12112.00 2024-04-27

Additional information on 2-(2-IODOPHENOXY)ANILINE

2-(2-IODOPHENOXY)ANILINE

2-(2-IODOPHENOXY)ANILINE (CAS No: 869790-15-8) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in drug discovery, polymer synthesis, and advanced materials development. The presence of the iodo group and the phenoxy moiety in its structure imparts distinctive electronic and steric properties, making it a valuable building block for chemical synthesis.

Recent studies have highlighted the importance of 2-(2-IODOPHENOXY)ANILINE in the development of novel pharmaceutical agents. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly those targeting complex diseases such as cancer and neurodegenerative disorders. The compound's ability to undergo various coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig reactions, has made it a key player in modern medicinal chemistry. These reactions enable the construction of intricate molecular architectures that are essential for drug design.

In the realm of materials science, 2-(2-IODOPHENOXY)ANILINE has been utilized as a precursor for the synthesis of advanced polymers and high-performance materials. Its reactivity under mild conditions allows for the creation of functional polymers with tailored properties, such as improved thermal stability and mechanical strength. Recent advancements in polymer chemistry have demonstrated the potential of this compound in developing materials for electronic applications, including flexible electronics and optoelectronic devices.

The synthesis of 2-(2-IODOPHENOXY)ANILINE involves a series of well-established organic reactions, including nucleophilic aromatic substitution and coupling reactions. The compound's preparation typically begins with the iodination of aniline derivatives, followed by subsequent functionalization steps to introduce the phenoxy group. Researchers have optimized these processes to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications.

From an environmental perspective, 2-(2-IODOPHENOXY)ANILINE has been studied for its biodegradation potential and ecological impact. Recent research indicates that under specific conditions, the compound can undergo microbial degradation, reducing its persistence in natural environments. This finding is crucial for industries relying on this compound, as it aligns with global efforts to promote sustainable chemical practices.

In conclusion, 2-(2-IODOPHENOXY)ANILINE (CAS No: 869790-15-8) stands out as a multifaceted compound with promising applications across diverse scientific domains. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and application development, position it as a valuable asset in contemporary chemical research. As ongoing studies continue to uncover new potentials for this compound, its role in driving innovation across industries is expected to grow significantly.

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